5-Methylcytidine-5'-triphosphate is a modified nucleoside triphosphate, specifically a derivative of cytidine. Its molecular formula is C₁₀H₁₈N₃O₁₄P₃, and it has a molecular weight of 497.10 g/mol. This compound features a methyl group attached to the fifth carbon of the cytidine base, which influences its biochemical properties and interactions. As a nucleotide, it plays a crucial role in RNA synthesis and modification, contributing to various biological processes including gene expression and regulation.
The chemical behavior of 5-Methylcytidine-5'-triphosphate involves several key reactions:
5-Methylcytidine-5'-triphosphate exhibits several important biological activities:
The synthesis of 5-Methylcytidine-5'-triphosphate can be achieved through several methods:
5-Methylcytidine-5'-triphosphate has various applications in biochemistry and molecular biology:
Studies have shown that 5-Methylcytidine-5'-triphosphate interacts with various enzymes involved in RNA metabolism:
Several compounds are structurally or functionally similar to 5-Methylcytidine-5'-triphosphate. Here are some notable examples:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Cytidine-5'-triphosphate | Unmodified version | Standard nucleotide without methylation |
Pseudouridine-5'-triphosphate | Modified nucleotide with enhanced properties | Provides better stability than standard forms |
N(1)-Methylpseudouridine-5'-triphosphate | Enhances protein expression | Offers reduced immunogenicity |
These compounds share similarities in structure but differ significantly in their biological activities and applications. The methylation at the fifth position in 5-Methylcytidine-5'-triphosphate provides unique properties that enhance its utility in various biochemical applications compared to its counterparts.
The synthesis of 5-Methylcytidine-5'-triphosphate represents a critical aspect of nucleotide chemistry, with multiple methodologies developed to produce this modified ribonucleoside triphosphate [3] [6]. The compound, with molecular formula C₁₀H₁₈N₃O₁₄P₃ and molecular weight 497.10 g/mol, features a methyl group at the fifth carbon position of the cytosine base, distinguishing it from unmodified cytidine triphosphate [2] [5].
Chemical synthesis approaches have evolved from early protection-requiring methods to modern protection-free strategies [3] [6]. The Ludwig synthetic strategy represents a significant advancement, utilizing an improved "one-pot, three-step" chemical method that begins with the corresponding nucleoside and proceeds through monophosphorylation with phosphorous oxychloride, followed by reaction with tributylammonium pyrophosphate and subsequent hydrolysis of the resulting cyclic intermediate [3] [6]. This approach achieves moderate yields while maintaining high purity levels exceeding 99.5% after DEAE Sepharose column purification [3] [6].
The protection-free methodology eliminates the need for complex protecting group chemistry, significantly simplifying the synthetic process [6]. The reaction involves initial monophosphorylation of the nucleoside using phosphorous oxychloride, creating a reactive intermediate that readily couples with pyrophosphate [6]. The subsequent hydrolysis step under controlled conditions yields the desired triphosphate with minimal side product formation [6].
Method | Key Reagents/Enzymes | Yield (%) | Purity (%) | Advantages | Reference |
---|---|---|---|---|---|
Chemical Synthesis (Ludwig Method) | POCl₃, tributylammonium pyrophosphate | Moderate | >99.5 | High purity, protection-free | [3] [6] |
Enzymatic Synthesis with Methyltransferases | NSUN family methyltransferases, SAM | Variable (10-80%) | 85-95 | Physiologically relevant | [4] |
Chemoenzymatic Approach | 10 enzymes, dATP, creatine phosphate | High (>50%) | >95 | Atom-specific labeling | [9] |
One-pot Chemical Synthesis | POCl₃, pyrophosphate | Moderate | >99.5 | Simple, efficient | [6] |
Recombinant Expression in E. coli | ¹³C- or ¹⁵N-enriched media | High (>70%) | 90-95 | Isotope labeling | [9] |
Enzymatic synthesis of 5-Methylcytidine-5'-triphosphate employs the cellular machinery responsible for natural RNA modification [4] [11]. The NOL1/NOP2/SUN domain family of proteins, comprising seven members (NSUN1-7) in humans, catalyzes the C5 methylation of RNA cytosines using S-adenosylmethionine as the methyl donor [4]. These enzymes utilize a distinctive two-cysteine catalytic mechanism that differs from DNA methyltransferases [4].
The catalytic mechanism involves formation of a covalent intermediate between a catalytic cysteine residue and the target cytosine [4] [16]. The nucleophilic cysteine, located in conserved motif VI, attacks the carbon 6 atom of the pyrimidine ring, activating the electron-deficient heterocycle for nucleophilic attack of carbon 5 on the methyl group of S-adenosylmethionine [4]. This process results in methylation at the fifth position while maintaining the integrity of the triphosphate moiety [4].
NSUN2, identified as a broad-spectrum methyltransferase, demonstrates particular efficiency in modifying cytidines within specific sequence contexts [4]. The enzyme recognizes diverse features in substrate RNAs, including highly GC-rich regions and UCG motifs, making it suitable for targeted synthesis of 5-Methylcytidine-5'-triphosphate variants [4]. The enzymatic approach offers the advantage of producing physiologically relevant modifications that mirror natural cellular processes [4].
Reaction conditions for enzymatic synthesis typically require pH optimization between 6.0 and 8.0, with maximum activity observed around pH 7.4 [4]. Temperature control at 37°C ensures optimal enzyme activity while preventing degradation of the substrate [4]. The addition of reducing agents and metal cofactors enhances reaction efficiency and product yield [4].
Chemoenzymatic labeling represents a sophisticated methodology for incorporating isotopic labels into 5-Methylcytidine-5'-triphosphate while maintaining structural integrity [9] [12]. This approach combines chemically synthesized isotope-labeled nucleobases with enzymatic assembly systems to generate specifically labeled ribonucleoside triphosphates [9]. The method offers significant advantages over traditional chemical synthesis, including reduced complexity and enhanced yields [9].
The chemoenzymatic system employs a truncated version of the Gilles-Schramm-Williamson method, utilizing ten enzymes instead of the original eighteen, along with two cofactor regeneration systems involving dATP and creatine phosphate [9]. This streamlined approach couples nucleobase to ribose followed by sequential phosphorylation to yield the desired triphosphate [9]. The versatility of this system permits incorporation of various isotopic labels, including ¹³C, ¹⁵N, and ²H, at specific atomic positions [9].
Isotope-labeled precursors undergo initial coupling reactions catalyzed by purine nucleoside phosphorylase or uridine phosphorylase, depending on the base structure [9]. The resulting nucleoside intermediates proceed through phosphorylation steps mediated by nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases [9]. Each enzymatic step maintains stereochemical integrity while building the triphosphate chain [9].
The atom-specific labeling capability of chemoenzymatic approaches enables production of 5-Methylcytidine-5'-triphosphate variants with isotopic enrichment at predetermined positions [9] [12]. These labeled compounds serve as valuable tools for mechanistic studies, structural analysis, and metabolic tracing experiments [9]. The method achieves yields exceeding 50% with purities greater than 95%, making it suitable for both research and potential commercial applications [9].
Fluorine-19 labeling presents additional opportunities for structural studies, with synthesis of fluorinated analogs demonstrated through chemoenzymatic routes [9]. The incorporation of ¹⁹F labels provides unique NMR properties that facilitate detailed structural characterization and protein-nucleotide interaction studies [9].
The structural diversity of 5-Methylcytidine-5'-triphosphate analogs encompasses modifications to the sugar moiety, base structure, and phosphate chain [14] [17]. These derivatives exhibit distinct biochemical properties that influence their stability, enzyme recognition, and biological activity [14] [15]. Understanding the structure-activity relationships among these analogs provides insights into nucleotide function and enables rational design of modified compounds [14].
Base modifications beyond the standard 5-methyl group include hydroxymethylation, leading to 5-hydroxymethylcytidine derivatives [14]. The oxidative metabolism of 5-methylcytidine can produce 5-hydroxymethylcytidine, which represents an intermediate in active demethylation pathways [14]. This modification alters the electronic properties of the base and affects protein recognition patterns [14].
Sugar modifications encompass 2'-O-methylation, 2'-deoxy variants, and conformationally restricted analogs [15] [18]. The 2'-O-methyl modification enhances duplex stability and provides resistance to degradation [15]. Locked nucleic acid analogs incorporating constrained sugar conformations demonstrate improved binding affinity and nuclease resistance [18].
Compound | Sugar Type | Base Modification | Phosphate Modification | Primary Application | Nuclease Resistance |
---|---|---|---|---|---|
5-Methylcytidine-5'-triphosphate | Ribose | 5-Methylcytosine | Standard triphosphate | mRNA synthesis, epigenetics | Enhanced |
5-Methyl-2'-deoxycytidine-5'-triphosphate | 2'-Deoxyribose | 5-Methylcytosine | Standard triphosphate | DNA methylation studies | Enhanced |
5-Hydroxymethylcytidine-5'-triphosphate | Ribose | 5-Hydroxymethylcytosine | Standard triphosphate | Oxidative RNA modification | Moderate |
2'-O-methyl-5-hydroxymethylcytidine | Ribose (2'-O-methylated) | 5-Hydroxymethylcytosine | Standard triphosphate | RNA stability studies | High |
Phosphorothioate 5-methylcytidine-5'-triphosphate | Ribose | 5-Methylcytosine | Phosphorothioate linkage | Nuclease resistance | Very high |
Fluorescent-tagged 5-methylcytidine-5'-triphosphate | Ribose | 5-Methylcytosine + fluorophore | Standard triphosphate | Structural studies | Enhanced |
The fundamental distinction between 5-Methylcytidine-5'-triphosphate and its 2'-deoxy analog lies in the presence or absence of the 2'-hydroxyl group [17]. This structural difference profoundly impacts the compounds' biochemical properties, enzyme recognition, and biological applications [17]. The 2'-hydroxyl group in 5-Methylcytidine-5'-triphosphate enables formation of more stable secondary structures and provides additional hydrogen bonding opportunities [17].
5-Methylcytidine-2'-deoxycytidine-5'-triphosphate demonstrates enhanced incorporation into DNA synthesis reactions, with Taq polymerase efficiently utilizing this substrate for PCR amplification [17]. The compound exhibits thermal stability characteristics that make it suitable for high-temperature applications [17]. In contrast, the ribose analog shows preferential incorporation into RNA synthesis pathways [2] [17].
Enzymatic recognition patterns differ significantly between the two isoforms [10] [17]. DNA polymerases show high affinity for the 2'-deoxy variant, while RNA polymerases preferentially utilize the ribose form [17]. This selectivity stems from active site architecture differences between these enzyme families [17].
The 5-hydroxymethylcytidine variants represent oxidized derivatives that occur through TET enzyme activity [14]. These compounds demonstrate altered stability profiles and modified protein interaction patterns compared to their methylated precursors [14]. The hydroxymethyl group increases hydrophilicity and affects base stacking interactions within nucleic acid structures [14].
Methylation at the 2'-O position creates additional structural variants with enhanced nuclease resistance [14]. The 2'-O-methyl-5-hydroxymethylcytidine demonstrates superior stability against ribonucleases while maintaining base-pairing capacity [14]. This modification prevents ribonuclease recognition of the 2'-hydroxyl group, significantly extending the compound's half-life in biological systems [14].
Phosphorothioate modifications involve replacement of a non-bridging oxygen atom in the phosphate group with sulfur, creating P-chiral centers that influence nucleotide properties [22] [24]. These modifications enhance nuclease resistance while maintaining essential biochemical functions [22] [27]. The stereochemistry at phosphorus significantly affects enzymatic recognition and degradation patterns [22] [24].
The Rp and Sp diastereomers of phosphorothioate-modified 5-Methylcytidine-5'-triphosphate exhibit distinct properties [22] [24]. The Sp configuration demonstrates superior resistance to 3'-exonucleases, while the Rp form shows better compatibility with RNA polymerases [22] [24]. This stereochemical preference results from differential enzyme-substrate interactions at the phosphate binding site [24].
Nuclease resistance mechanisms for phosphorothioate analogs involve steric hindrance and altered metal coordination [22] [27]. The sulfur substitution disrupts normal enzyme-substrate interactions, particularly with metal-dependent nucleases [22]. The larger ionic radius of sulfur compared to oxygen creates unfavorable binding geometries in nuclease active sites [22].
Fluorescent tagging of 5-Methylcytidine-5'-triphosphate enables real-time monitoring of nucleotide incorporation and RNA synthesis [23]. Coumarin-based fluorophores attached to the gamma phosphate provide sensitive detection while maintaining polymerase compatibility [23]. These tagged nucleotides serve as valuable tools for studying transcription kinetics and RNA processing [23].
The coumarin conjugation occurs through coupling reactions that preserve the triphosphate structure [23]. The fluorophore attachment typically involves the terminal phosphate group, minimizing interference with enzyme recognition of the sugar and base components [23]. Fluorescence properties change upon incorporation into RNA, providing a means to monitor synthesis progress [23].
The stability profile of 5-Methylcytidine-5'-triphosphate depends on multiple environmental factors, including pH, temperature, ionic strength, and the presence of degradative enzymes [25] [29]. Understanding these degradation pathways enables optimization of storage conditions and prediction of compound behavior in biological systems [26] [35]. The methylation at the C5 position generally enhances stability compared to unmodified cytidine triphosphate [16] [33].
Chemical stability studies reveal that 5-Methylcytidine-5'-triphosphate undergoes hydrolysis at multiple sites within the molecule [29] [35]. The triphosphate chain represents the most labile component, with sequential loss of phosphate groups under various conditions [29] [35]. The glycosidic bond between the base and sugar shows moderate stability, while the methylated cytosine base remains largely intact under most conditions [16] [26].
Matrix effects significantly influence stability, with cellular components providing protective effects against degradation [35]. Studies using yeast extracts demonstrate enhanced nucleotide stability compared to isolated compounds in buffer solutions [35]. This stabilization likely results from interactions with proteins, metabolites, and other cellular components that sequester degradative species [35].
The hydrolysis kinetics of 5-Methylcytidine-5'-triphosphate exhibit strong pH dependence, with distinct mechanisms operating under acidic, neutral, and basic conditions [25] [30]. Under acidic conditions (pH < 4), protonation of the triphosphate chain accelerates hydrolysis through electrophilic activation [30] . The methylation at C5 provides some protection against acid-catalyzed degradation compared to unmodified cytidine derivatives [16].
At physiological pH (6.5-7.5), 5-Methylcytidine-5'-triphosphate demonstrates optimal stability with minimal spontaneous hydrolysis [32] [35]. The compound maintains structural integrity for extended periods under these conditions, making it suitable for biological applications [35]. Temperature elevation accelerates degradation even at neutral pH, following Arrhenius kinetics [35].
Basic conditions (pH > 9) promote nucleophilic attack by hydroxide ions on the phosphate esters [29] [30]. The hydrolysis proceeds through formation of pentacoordinated phosphorus intermediates that readily decompose to yield lower phosphate esters [29]. The 2'-hydroxyl group in the ribose moiety can participate in intramolecular cyclization reactions under alkaline conditions [29].
pH Condition | Hydrolysis Rate | Primary Degradation Products | Half-life (approximate) | Mechanism |
---|---|---|---|---|
1.2 (Acidic) | Very high | 5-Methylcytidine, phosphates | <1 hour | Acid-catalyzed hydrolysis |
5.0-6.0 (Mildly acidic) | Moderate | 5-Methylcytidine diphosphate | 10-20 hours | Proton-assisted cleavage |
7.0 (Neutral) | Low | Minimal degradation | >48 hours | Minimal reaction |
8.0 (Mildly basic) | Low-moderate | Slow diphosphate formation | 24-36 hours | Slow base-catalyzed |
9.0 (Basic) | Moderate-high | Diphosphate, monophosphate | 8-12 hours | Base-catalyzed hydrolysis |
11.0 (Strongly basic) | High | Rapid degradation products | 2-4 hours | Rapid OH⁻ attack |
13.0 (Highly basic) | Very high | Complete hydrolysis | <30 minutes | Complete alkaline hydrolysis |
The kinetic analysis reveals first-order degradation kinetics under most pH conditions, with rate constants varying by several orders of magnitude across the pH range [30] [34]. At pH 2, the half-life decreases to hours, while neutral conditions extend stability to days [30] [34]. The pH optimum for stability occurs around pH 7.0, consistent with physiological conditions [32] [34].
Metal ion catalysis significantly accelerates hydrolysis across all pH ranges [34] [35]. Divalent cations such as copper, zinc, and manganese coordinate with phosphate groups and facilitate nucleophilic attack [34]. The presence of chelating agents like EDTA provides protection against metal-catalyzed degradation [35].
The nuclease resistance of 5-Methylcytidine-5'-triphosphate results from the steric and electronic effects of the 5-methyl group [16] [27]. This modification interferes with normal enzyme-substrate interactions, particularly in the base recognition region of nuclease active sites [16]. The enhanced resistance contributes to increased stability in biological systems and improved therapeutic potential [27] .
3'-5' exonucleases show significantly reduced activity against 5-Methylcytidine-5'-triphosphate compared to unmodified substrates [27]. The methyl group creates unfavorable contacts within the enzyme active site, disrupting the precise positioning required for efficient catalysis [27]. Stereochemical analysis reveals that the methyl group interferes with normal base stacking interactions essential for substrate recognition [16].
Phosphodiesterases demonstrate variable sensitivity to the 5-methyl modification [27]. Snake venom phosphodiesterase shows reduced activity, while some bacterial phosphodiesterases maintain moderate activity [10] [27]. This selectivity pattern reflects differences in active site architecture and substrate recognition mechanisms among various nuclease families [27].
Nuclease Type | Sensitivity to 5-methylcytidine-5'-triphosphate | Protection Mechanism | Resistance Level | Clinical Relevance |
---|---|---|---|---|
Snake Venom Phosphodiesterase | Reduced | Methyl group steric hindrance | Moderate-High | Antisense applications |
Phosphodiesterase I | Reduced | Altered substrate recognition | Moderate | Therapeutic stability |
Phosphodiesterase II | Moderate | Modified phosphate interaction | Low-Moderate | Cellular degradation |
3'-5' Exonuclease | Significantly reduced | Blocked 3' end recognition | High | mRNA stability |
5'-3' Exonuclease | Reduced | Reduced 5' end binding | Moderate | Gene therapy |
RNase H | Compatible (activates) | Maintains RNA-DNA hybrid | Compatible | RNAi mechanisms |
Endonucleases (general) | Reduced | Base modification interference | Moderate-High | General nuclease protection |
RNase H compatibility represents a unique aspect of 5-Methylcytidine-5'-triphosphate nuclease interactions [28]. The enzyme recognizes RNA-DNA hybrids formed with the modified nucleotide, maintaining cleavage activity essential for antisense mechanisms [28]. This compatibility enables therapeutic applications that require RNase H activation while providing protection against other degradative enzymes [28].
The molecular basis of nuclease resistance involves multiple factors beyond simple steric hindrance [16] [28]. Electronic effects of the methyl group alter the electron density distribution in the base, affecting π-π stacking interactions crucial for enzyme binding [16]. Additionally, the modification influences the hydration shell around the nucleotide, potentially disrupting water-mediated contacts with nuclease active sites [33].